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Compound of Interest

Compound Name: Hdac1-IN-6

Cat. No.: B12372264

Disclaimer: The compound "Hdac1-IN-6" is a representative name for a selective dual inhibitor
of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 6 (HDACG6). The following data
and protocols are based on established principles of dual HDAC1/6 inhibition in acute myeloid
leukemia (AML) research.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation,
particularly aberrant histone deacetylase (HDAC) activity, is a key contributor to
leukemogenesis. HDACs are enzymes that remove acetyl groups from histones and other
proteins, leading to chromatin compaction and transcriptional repression of tumor suppressor
genes.[1] In many AML subtypes, oncogenic fusion proteins recruit HDACSs, including HDAC1,
to silence genes essential for normal hematopoietic differentiation, thereby promoting leukemia.

[2]3]

HDACL, a class | HDAC, is primarily a nuclear protein involved in regulating gene expression.
Its overexpression is associated with the repression of tumor suppressor genes like p53.[1]
HDACSG, a class IIb HDAC, is predominantly cytoplasmic and its substrates include non-histone
proteins such as a-tubulin and the chaperone protein Hsp90.[2] Inhibition of HDACG6 leads to
hyperacetylation of a-tubulin, disrupting cytoskeletal dynamics, and hyperacetylation of Hsp90,
leading to the degradation of its client oncoproteins.
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Hdac1-IN-6 is a potent, cell-permeable small molecule designed to selectively inhibit both

HDAC1 and HDACSG. This dual-inhibitory action offers a multi-pronged therapeutic strategy

against AML by simultaneously targeting nuclear gene expression and cytoplasmic protein

stability, ultimately leading to cell cycle arrest and apoptosis. Studies have indicated that the

simultaneous inhibition of both HDAC1 and HDACSG6 can lead to enhanced anti-leukemic

activity.[4]

Data Presentation
Table 1: In Vitro Cytotoxicity of Hdacl-IN-6 in AML Cell

Lines
Cell Line Subtype Hdac1-IN-6 IC50 (nM)
HL-60 M2 (Promyelocytic) 85
THP-1 M5 (Monocytic) 120
Kasumi-1 M2 (1(8;21)) 95
MV-4-11 M5 (MLL-rearranged) 110

Table 2: Apoptosis Induction by Hdac1-IN-6 in AML Cell
Lines (24-hour treatment)

Hdac1-IN-6 Concentration

% Apoptotic Cells

Cell Line .
(nM) (Annexin V+)
HL-60 0 (Vehicle) 42 +0.8
100 356+21
200 58.3+35
THP-1 0 (Vehicle) 3.8+0.5
150 31.2+1.9
300 51.7+2.8
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Table 3: Pharmacodynamic Biomarker Modulation by

. Hdac1-IN-6 (100 nM) Fold Change (vs.
Protein Target

Vehicle)
Acetyl-Histone H3 (HDAC1 substrate) 42+05
Acetyl-a-tubulin (HDACG6 substrate) 58+0.7
p21 WAF1/CIP1 35+04
Cleaved PARP 6.1+£0.9
Bim 29+0.3

Mandatory Visualizations
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Caption: Proposed signaling pathway of Hdac1-IN-6 in AML.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b12372264?utm_src=pdf-body-img
https://www.benchchem.com/product/b12372264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Assays

Western Blot Analysis Data Analysis
(Biomarkers)
\.>
Quantify Protein Expression
Cell Culture =

AML Cell Lines l > l Treat with Hdac1-IN-6 \ Apoptosis Assay — . .
((e.g., HL-60, THP-1) (Dose-response & Time-coursey (Annexin V/PI Staining) | Quantify Apoptofic Cells

Calculate IC50
/"

Cell Viability Assay
(e.g., MTSIMTT)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12372264#hdacl-in-6-applications-in-acute-myeloid-
leukemia-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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